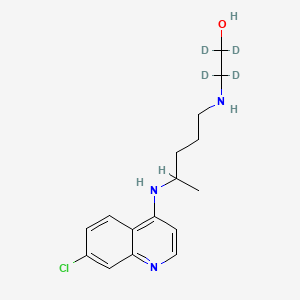

Cletoquine-d4

Description

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cletoquine-d4: A Technical Overview for Researchers

Introduction: This guide provides an in-depth look at Cletoquine-d4, a deuterated analog of Cletoquine. Cletoquine, also known as desethylhydroxychloroquine, is an active metabolite of the antimalarial and immunomodulatory drug hydroxychloroquine.[1][2][3] Due to its isotopic labeling, this compound serves as a critical internal standard for the quantitative analysis of Cletoquine in biological matrices by mass spectrometry.[2] This document outlines its fundamental properties, analytical methodologies, and metabolic context.

Core Molecular Data

The molecular weight of this compound is 311.84 g/mol .[4] This value is calculated based on its specific isotopic composition, incorporating four deuterium atoms.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below, offering a clear comparison of its essential characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₆D₄H₁₈ClN₃O | |

| Molecular Weight | 311.84 g/mol | |

| Accurate Mass | 311.1702 u | |

| Purity (by HPLC) | >95% | |

| Synonyms | 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethanol-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | |

| Storage Temperature | -20°C |

Experimental Protocols: Quantification by LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of its non-labeled counterpart, Cletoquine (desethylhydroxychloroquine or DHCQ).

Methodology for Plasma Sample Analysis

This protocol is adapted from established methods for the determination of hydroxychloroquine and its metabolites in human plasma.

1. Sample Preparation:

-

A small volume of plasma sample (e.g., 20 μL) is used.

-

Protein precipitation is performed by adding a solvent such as acetonitrile. This step includes the internal standard, this compound, at a known concentration.

-

The mixture is vortexed vigorously and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant is carefully collected for analysis.

2. Chromatographic Separation:

-

An aliquot of the supernatant is injected into a liquid chromatography system.

-

Separation is typically achieved using a C8 or a similar reversed-phase column.

-

A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is employed to separate the analyte from other matrix components.

3. Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM).

-

The specific mass-to-charge (m/z) transitions monitored for quantification are:

-

Cletoquine (DHCQ): m/z 308.1 → 179.1

-

This compound (DHCQ-d4): m/z 314.1 → 181.1

-

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Cletoquine in the original sample.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of Cletoquine and the general workflow for its quantification using this compound.

References

An In-depth Technical Guide to Cletoquine-d4: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine-d4, also known as Desethylhydroxychloroquine-d4 (DHCQ-d4), is the deuterated form of Cletoquine, a primary active metabolite of the widely used antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making this compound an invaluable internal standard for pharmacokinetic and metabolic studies involving hydroxychloroquine and its metabolites, particularly in quantification by mass spectrometry.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its application in research and drug development.

Chemical Structure and Properties

This compound is a 4-aminoquinoline derivative with a deuterated ethanol group attached to the side chain. The deuterium labeling at the ethyl group provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]amino]ethan-1,1,2,2-d4-ol | [1] |

| Synonyms | Desethylhydroxychloroquine-d4, DHCQ-d4 | |

| Molecular Formula | C16H18D4ClN3O | |

| Molecular Weight | 311.8 g/mol | |

| CAS Number | 1854126-47-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, and Methanol | |

| Purity | ≥99% deuterated forms (d1-d4) |

Biological Activity and Mechanism of Action

As a major active metabolite of hydroxychloroquine, Cletoquine is believed to share similar biological activities and mechanisms of action. The parent compounds, chloroquine and hydroxychloroquine, are known to exert their effects through multiple pathways.

Antimalarial Activity

The primary antimalarial action of 4-aminoquinolines like chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. Chloroquine is thought to accumulate in this vacuole and cap the growing hemozoin crystal, preventing further detoxification of heme and leading to parasite death.

Immunomodulatory Effects in Autoimmune Diseases

In autoimmune diseases such as lupus and rheumatoid arthritis, chloroquine and hydroxychloroquine are thought to exert their therapeutic effects by modulating the immune system. Key mechanisms include:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: By raising the pH of endosomes, these drugs interfere with the activation of TLRs, particularly TLR9, which recognizes DNA-containing immune complexes.

-

Suppression of Antigen Presentation: The increased endosomal pH also inhibits the activity of proteases involved in processing antigens for presentation to T cells.

-

Modulation of Autophagy: Chloroquine and hydroxychloroquine are known inhibitors of autophagy, a cellular process for degrading and recycling cellular components, which can be dysregulated in autoimmune diseases.

A notable signaling pathway implicated in the immunomodulatory effects of chloroquine involves the orphan nuclear receptor Nurr1. Chloroquine has been shown to directly bind to the ligand-binding domain of Nurr1 and also upregulate its expression through the CREB signaling pathway. This leads to the differentiation of regulatory T cells (Tregs), which play a crucial role in suppressing excessive immune responses.

Caption: Proposed signaling pathway of Cletoquine in T cells.

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of hydroxychloroquine and its metabolites. Below is a representative experimental protocol synthesized from published methods.

LC-MS/MS Quantification of Hydroxychloroquine and its Metabolites

Objective: To quantify the concentration of hydroxychloroquine and its metabolites (including Cletoquine) in biological matrices (e.g., plasma, blood) using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add a known concentration of this compound internal standard. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube for analysis.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cletoquine (DHCQ): m/z 308.1 → 179.1

-

This compound (DHCQ-d4): m/z 314.1 → 181.1

-

-

Data Analysis: The concentration of Cletoquine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve prepared with known concentrations of the analyte.

Caption: General workflow for sample analysis using LC-MS/MS.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard enables accurate and precise quantification of hydroxychloroquine and its metabolites, which is crucial for understanding their pharmacokinetics and therapeutic effects. The shared biological activities with its parent compound, particularly its antimalarial and immunomodulatory properties, make the study of Cletoquine relevant for ongoing research into infectious and autoimmune diseases. This guide provides a foundational understanding of this compound, its properties, and its application in a research setting.

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of Cletoquine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cletoquine-d4 (Desethylhydroxychloroquine-d4). This deuterated analog of Cletoquine, a primary active metabolite of Hydroxychloroquine, is a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic route and detailed analytical methodologies for the characterization of its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated side-chain with the 4,7-dichloroquinoline core. A feasible synthetic strategy is adapted from the known synthesis of hydroxychloroquine and its analogs. The key deuterated starting material is 2-aminoethan-1,1,2,2-d4-ol, which is commercially available.

A plausible synthetic route for this compound has been described, which involves the alkylation of N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine with [2H4] 2-bromoethanol.[1] The overall chemical purity of the final compound has been reported to be over 98% by HPLC.[1]

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: preparation of the amine side-chain precursor and its subsequent reaction with 4,7-dichloroquinoline. However, a more direct approach starts with a commercially available diamine which is then alkylated.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a detailed representation based on the general synthesis of 4-aminoquinolines.

Materials:

-

N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine

-

[2H4] 2-Bromoethanol (commercially available)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add [2H4] 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter, and it is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrometry analysis of the synthesized this compound has revealed over 98% deuterium enrichment.[1]

Methodology for Isotopic Purity Determination

2.1.1. High-Resolution Mass Spectrometry (HRMS)

LC-HRMS is a powerful technique to determine the distribution of isotopologues (d0 to d4) in the final product.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: High-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Scan Range: m/z 100-500.

-

Data Analysis: Extract the ion chromatograms for the protonated molecular ions of each isotopologue ([M+H]⁺):

-

d0 (unlabeled): C₁₆H₂₃ClN₃O⁺

-

d1: C₁₆H₂₂DClN₃O⁺

-

d2: C₁₆H₂₁D₂ClN₃O⁺

-

d3: C₁₆H₂₀D₃ClN₃O⁺

-

d4: C₁₆H₁₉D₄ClN₃O⁺

-

-

Calculate the percentage of each isotopologue from the integrated peak areas. The isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.

Experimental Protocol: ¹H-NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) containing a known internal standard.

-

Acquisition: Acquire a quantitative ¹H-NMR spectrum.

-

Data Analysis:

-

Identify the signals corresponding to the protons on the ethan-1,1,2,2-ol moiety. In the unlabeled Cletoquine, these would be multiplets.

-

Integrate the residual proton signals at these positions.

-

Compare the integral of the residual proton signals to the integral of the non-deuterated protons in the molecule (e.g., aromatic protons or the methyl group protons) or the internal standard.

-

The percentage of deuteration can be calculated from the reduction in the integral value of the signals corresponding to the deuterated positions.

-

Data Presentation

The quantitative data for the isotopic purity of a hypothetical batch of this compound is summarized in the table below.

| Parameter | Method | Result |

| Chemical Purity | HPLC | >98% |

| Isotopic Enrichment (d4) | HRMS | >98% |

| Isotopologue Distribution | HRMS | d4: 98.5%d3: 1.2%d2: 0.2%d1: <0.1%d0: <0.1% |

| Degree of Deuteration | ¹H-NMR | >99 atom % D |

Workflow for Isotopic Purity Analysis

The following diagram illustrates the workflow for the comprehensive analysis of this compound's isotopic purity.

Caption: Workflow for isotopic purity analysis of this compound.

This guide provides a foundational understanding of the synthesis and isotopic characterization of this compound. Researchers should adapt and validate these methodologies based on their specific laboratory conditions and analytical instrumentation.

References

Cletoquine-d4 CAS number and supplier information

An In-depth Technical Guide on the Core Applications and Methodologies for Cletoquine-d4 in Analytical Research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of desethylhydroxychloroquine, for researchers, scientists, and drug development professionals. This document details its chemical properties, suppliers, and its primary application as an internal standard in bioanalytical methods. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Cletoquine (also known as desethylhydroxychloroquine), which is an active metabolite of the antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2][3] Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1854126-47-8 |

| Synonyms | Desethylhydroxychloroquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O |

| Molecular Weight | 311.8 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMF, DMSO, and Methanol |

| Purity | ≥99% deuterated forms (d₁-d₄) |

Commercial Suppliers

This compound is available from several reputable suppliers of research chemicals and analytical standards.

| Supplier | Product Name |

| Cayman Chemical | Desethyl Hydroxychloroquine-d4 |

| MedChemExpress | This compound (Desethylhydroxychloroquine-d4) |

| LGC Standards | This compound |

| Toronto Research Chemicals | Desethyl-hydroxychloroquine-d4 |

Experimental Protocols: Quantification of Hydroxychloroquine and its Metabolites

This compound is predominantly used as an internal standard in LC-MS/MS methods for the simultaneous quantification of hydroxychloroquine (HCQ) and its major metabolites, including desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ) in biological matrices such as blood, plasma, and tissues.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting the analytes from biological samples is protein precipitation.

Protocol:

-

To 25 µL of the biological sample (e.g., mouse blood or tissue homogenate), add 10 µL of the internal standard working solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the sample again.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

For cleaner extracts, especially from complex matrices like plasma, solid-phase extraction is employed.

Protocol:

-

Condition an appropriate SPE cartridge (e.g., HLB microelution plate).

-

Load 20 µL of the plasma sample, previously mixed with the internal standard solution (this compound).

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC and MS conditions used for the analysis of hydroxychloroquine and its metabolites with this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 or PFP column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% or 0.2% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |

| Flow Rate | 0.25 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for this compound | 314.1 |

| Product Ion (m/z) for this compound | 181.1 |

| Precursor Ion (m/z) for Hydroxychloroquine | 336.1 / 336.4 |

| Product Ion (m/z) for Hydroxychloroquine | 247.1 / 247.3 |

| Precursor Ion (m/z) for Desethylhydroxychloroquine | 308.1 / 308.5 |

| Product Ion (m/z) for Desethylhydroxychloroquine | 179.1 / 179.3 |

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes the performance characteristics of a typical LC-MS/MS method.

Table 3: Method Validation Parameters

| Parameter | Hydroxychloroquine | Desethylhydroxychloroquine |

| Linearity Range (ng/mL) | 2 - 1000 | 1 - 500 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Intra-day Precision (%RSD) | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (%) | Within ±15% | Within ±15% |

| Recovery (%) | 88.9 - 94.4 | 88.6 - 92.9 |

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of hydroxychloroquine and a typical experimental workflow for its quantification.

Caption: Metabolic conversion of hydroxychloroquine to its primary metabolites.

Caption: Experimental workflow for bioanalytical quantification using this compound.

References

The Unlabeled Compound Cletoquine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cletoquine, also known as desethylhydroxychloroquine, is the major active metabolite of the well-known antimalarial and antirheumatic drug, hydroxychloroquine.[1][2] As a derivative of chloroquine, Cletoquine is presumed to share a core mechanism of action with its parent compounds, primarily revolving around the inhibition of autophagy and the modulation of various intracellular signaling pathways. This technical guide provides an in-depth exploration of the putative mechanism of action of Cletoquine, drawing upon the extensive research conducted on chloroquine and hydroxychloroquine. The document details its impact on lysosomal function and autophagy, its influence on key signaling cascades such as PI3K/Akt/mTOR and NF-κB, and presents available data and relevant experimental protocols to facilitate further investigation into this compound of interest. While specific quantitative data for Cletoquine remains limited, this guide serves as a comprehensive resource for researchers by providing a robust framework based on the well-established activities of its chemical analogs.

Core Mechanism of Action: Inhibition of Autophagy

The principal and most studied mechanism of action of chloroquine and its derivatives is the inhibition of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3][4]

The Autophagy Process

Autophagy is a tightly regulated catabolic pathway involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and subsequently fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the engulfed contents.

Interference with Lysosomal Function

Cletoquine, as a weak base, is believed to readily diffuse across cellular membranes and accumulate in acidic organelles, most notably lysosomes.[5] Within the lysosome, the low pH leads to the protonation of Cletoquine, trapping it inside and increasing the intra-lysosomal pH. This elevation of lysosomal pH has two major consequences:

-

Inhibition of Lysosomal Enzymes: The degradative enzymes within the lysosome are pH-sensitive and function optimally in an acidic environment. The alkalinization of the lysosome by Cletoquine impairs the activity of these hydrolases, leading to a failure in the degradation of autolysosomal content.

-

Impairment of Autophagosome-Lysosome Fusion: Recent studies suggest that the primary mechanism of autophagy inhibition by chloroquine and its derivatives may not solely be the neutralization of lysosomal pH, but rather the impairment of the fusion process between autophagosomes and lysosomes. This disruption prevents the delivery of autophagic cargo to the degradative compartment.

Disruption of the Golgi and Endo-lysosomal Systems

Beyond direct effects on the lysosome, chloroquine has been shown to induce a severe disorganization of the Golgi apparatus and the endo-lysosomal systems. This disruption could further contribute to the impairment of autophagosome-lysosome fusion and hinder the proper trafficking of cellular components.

Modulation of Key Signaling Pathways

In addition to its profound effects on autophagy, Cletoquine is anticipated to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of this pathway is a common strategy in cancer therapy. Interestingly, inhibitors of the PI3K/Akt pathway can induce a pro-survival autophagic response in cancer cells. By inhibiting autophagy, Cletoquine can synergize with PI3K/Akt inhibitors, preventing this escape mechanism and enhancing their anti-tumor efficacy.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Chloroquine has been shown to inhibit the NF-κB signaling pathway. One proposed mechanism involves the stabilization of the NF-κB inhibitor, p47, through the inhibition of its autophagic degradation. This leads to the suppression of NF-κB activation and the downregulation of its target genes, which can contribute to the anti-inflammatory and anti-cancer effects of the drug.

Quantitative Data

Specific quantitative data for Cletoquine is scarce in the public domain. The following table summarizes available data, primarily for chloroquine, to provide a reference for expected potency.

| Compound | Assay | Cell Line | IC50 | Reference |

| Chloroquine | Proliferation Assay | A549 (NSCLC) | 71.3 ± 6.1 µmol/L | |

| Chloroquine | Proliferation Assay | H460 (NSCLC) | 55.6 ± 12.5 µmol/L | |

| Chloroquine | Antimalarial Activity | P. falciparum (3D7, sensitive) | 46 ± 4 nM | |

| Chloroquine | Antimalarial Activity | P. falciparum (K1, resistant) | 405 ± 32 nM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of Cletoquine. These are representative protocols based on studies with chloroquine and can be adapted for Cletoquine.

Autophagic Flux Assay (LC3-II Turnover)

This assay measures the degradation of LC3-II, a protein associated with autophagosome membranes, to assess autophagic activity.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) and allow them to adhere. Treat cells with Cletoquine at various concentrations for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control for autophagy induction (e.g., starvation medium - EBSS) and a late-stage autophagy inhibitor (e.g., Bafilomycin A1, 100 nM).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of Cletoquine indicates inhibition of autophagic flux.

Lysosomal pH Measurement

This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes.

Protocol:

-

Cell Culture and Staining: Plate cells on glass-bottom dishes. Load the cells with a lysosomal pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160 (e.g., 1 µM), in pre-warmed medium for 5-10 minutes at 37°C.

-

Treatment: Replace the dye-containing medium with fresh medium containing Cletoquine at the desired concentration.

-

Microscopy: Immediately image the cells using a fluorescence microscope equipped with filters for the dual-wavelength emission of the dye (e.g., excitation at ~340 nm and ~380 nm, and emission at ~440 nm and ~540 nm for LysoSensor Yellow/Blue).

-

Calibration and Analysis: Generate a calibration curve by treating stained cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin). Calculate the ratio of fluorescence intensities at the two emission wavelengths for each lysosome. Determine the lysosomal pH by comparing the fluorescence ratio to the calibration curve. An increase in the ratio indicates an elevation of lysosomal pH.

NF-κB Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips. Pre-treat the cells with Cletoquine for a specified time. Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL), for a short period (e.g., 30 minutes).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB. Wash and then incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65. A decrease in the nuclear/cytoplasmic ratio of p65 fluorescence in Cletoquine-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

Visualizations

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

Commercial Availability and Research Applications of Cletoquine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Cletoquine-d4 for research purposes. It details its primary application as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of hydroxychloroquine, outlines the relevant biological pathways of its parent compound, and presents a typical experimental protocol for its use in bioanalytical assays.

Commercial Availability of this compound

This compound, also known as Desethyl Hydroxychloroquine-d4, is a deuterated analog of desethylhydroxychloroquine, the primary active metabolite of hydroxychloroquine.[1] It is commercially available from several suppliers for research purposes. The compound is typically supplied as a solid and is soluble in solvents such as methanol, DMSO, and DMF.[1] Below is a summary of commercially available this compound products.

| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |

| Cayman Chemical | Desethyl Hydroxychloroquine-d4 | 1854126-47-8 | ≥99% deuterated forms (d1-d4) | 1 mg, 5 mg |

| LGC Standards | This compound | - | >95% (HPLC) | 0.5 mg, 1 mg, 2.5 mg |

| LGC Standards | This compound Oxalate | 1216461-57-2 | - | Inquire for details |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Role in Research: An Internal Standard for Pharmacokinetic Studies

This compound serves as a critical internal standard for the quantification of desethylhydroxychloroquine in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[2] Because this compound has a chemical structure nearly identical to the analyte (desethylhydroxychloroquine), it co-elutes during chromatography and exhibits similar ionization efficiency.[3] This allows for the correction of variability that can occur during sample preparation and analysis, leading to highly accurate and precise quantification of the metabolite.

The quantification of hydroxychloroquine and its metabolites is crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. Accurate measurement of these compounds in plasma, blood, or tissue samples helps researchers understand the drug's half-life, clearance, and volume of distribution, which are essential parameters in drug development and therapeutic drug monitoring.

Metabolic Pathway of Hydroxychloroquine

Hydroxychloroquine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8, to form its active metabolites. The major metabolic pathway involves the N-desethylation of the parent compound to produce desethylhydroxychloroquine (the non-deuterated analogue of Cletoquine). Further metabolism leads to the formation of bisdesethylhydroxychloroquine.

Caption: Metabolic conversion of Hydroxychloroquine.

Mechanism of Action of the Parent Compound: Hydroxychloroquine

The therapeutic effects of hydroxychloroquine, and by extension its active metabolite desethylhydroxychloroquine, are attributed to its immunomodulatory properties. Its mechanism of action is multifaceted and involves several cellular pathways.

As a weak base, hydroxychloroquine accumulates in acidic intracellular compartments such as lysosomes and endosomes, increasing their pH. This alkalinization has several downstream effects:

-

Inhibition of Antigen Presentation: The increased lysosomal pH interferes with the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules. This dampens the activation of T-cells, a key event in autoimmune responses.

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine inhibits the signaling of endosomal TLRs, particularly TLR7 and TLR9, which are sensors for nucleic acids. This leads to a reduction in the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), IL-1, and IL-6.

-

Interference with Autophagy: By altering lysosomal function, hydroxychloroquine can interfere with the process of autophagy, which is involved in cellular homeostasis and immune regulation.

Caption: Signaling pathway of Hydroxychloroquine.

Experimental Protocol: Quantification of Desethylhydroxychloroquine using this compound by LC-MS/MS

The following is a representative protocol for the analysis of desethylhydroxychloroquine in a biological matrix (e.g., plasma or whole blood) using this compound as an internal standard. This protocol is a composite based on several published methods.

Materials and Reagents

-

Desethylhydroxychloroquine analytical standard

-

This compound (Desethylhydroxychloroquine-d4) internal standard

-

LC-MS/MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma with EDTA)

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 50 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a working solution of this compound in water to each tube.

-

Protein Precipitation: Add 400 µL of cold (-20°C) methanol to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Flow Rate: 0.5 mL/min

-

Gradient: A gradient elution is typically employed to separate the analyte from matrix components.

-

Column Temperature: 40 °C

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (m/z):

-

Desethylhydroxychloroquine: 308.1 → 179.1

-

This compound (DHCQ-d4): 314.1 → 181.1

-

Data Analysis

A calibration curve is generated by plotting the peak area ratio of desethylhydroxychloroquine to this compound against the known concentrations of the calibration standards. The concentrations of the unknown samples are then determined from this curve.

Caption: Experimental workflow for sample analysis.

References

Navigating the Stability of Cletoquine-d4: A Technical Guide for Researchers

An in-depth analysis of the storage, stability, and potential degradation pathways of Cletoquine-d4, a deuterated analog of a key Hydroxychloroquine metabolite. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the proper handling and analysis of this stable isotope-labeled compound.

This compound, the deuterated form of Cletoquine (desethylhydroxychloroquine), serves as a critical internal standard for the accurate quantification of Cletoquine in biological matrices during pharmacokinetic and metabolic studies. Understanding its storage requirements and stability profile is paramount to ensure the integrity of experimental results. This technical guide synthesizes available data to provide comprehensive guidelines on these aspects.

Recommended Storage and Stability

This compound is typically supplied as a neat solid. Based on information from various suppliers, the compound exhibits long-term stability when stored under appropriate conditions.

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | [1][2][3] |

| Long-Term Stability | ≥ 4 years | [1] |

| Format | Solid / Neat | [1] |

| Shipping Temperature | Room Temperature |

Proper storage at the recommended temperature is crucial to maintain the chemical and isotopic purity of this compound. While it is shipped at room temperature, long-term storage should be at -20°C to minimize potential degradation.

Potential Degradation Pathways

The deuteration in this compound is on the ethanol side chain. The kinetic isotope effect, where a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, may lead to a slower rate of degradation if the cleavage of this bond is the rate-determining step in a particular degradation pathway. However, for degradation mechanisms that do not involve the cleavage of these specific C-D bonds, the stability of this compound is expected to be comparable to that of unlabeled Cletoquine.

Based on studies of Hydroxychloroquine and Chloroquine, the following degradation products could potentially be formed from Cletoquine under stress conditions:

-

N-dealkylation: Cleavage of the side chain.

-

Dechlorination: Removal of the chlorine atom from the quinoline ring, which can be followed by hydroxylation.

-

Oxidation: Formation of N-oxides.

Forced Degradation Studies on Hydroxychloroquine: A Proxy for this compound

Forced degradation studies on Hydroxychloroquine (HCQ) have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies help in identifying potential degradation products and developing stability-indicating analytical methods. The table below summarizes typical conditions and observations from such studies.

| Stress Condition | Reagents and Conditions | Typical Observations for HCQ |

| Acid Hydrolysis | 0.1 M - 2 N HCl, room temperature to 70°C, for several hours to days | Significant degradation observed. |

| Alkaline Hydrolysis | 0.01 M - 1 M NaOH, room temperature, for several hours to days | Significant degradation observed, often more than under acidic conditions. |

| Oxidation | 3% - 30% H₂O₂, room temperature, for several hours to days | Degradation occurs, leading to the formation of N-oxide and other oxidative products. |

| Thermal Degradation | 60°C - 100°C, for several hours to days | Generally stable, with minimal degradation observed. |

| Photodegradation | Exposure to UV light (e.g., 1.2 x 10⁶ Lux hours) | Significant degradation, leading to the formation of multiple photoproducts, including dechlorinated species. |

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. Based on published methods for Hydroxychloroquine, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for assessing the stability of this compound.

Sample Preparation

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to a working concentration.

-

Stressed Samples: Subject the this compound solution to various stress conditions as outlined in the forced degradation table. Before injection, neutralize the acidic and basic samples and dilute all samples to the same concentration as the standard solution.

Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18 or Phenyl column (e.g., X-terra phenyl, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer (e.g., 0.3 M, pH 2.5) and an organic solvent like acetonitrile or methanol. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm. |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 - 40°C |

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The specificity is demonstrated by the ability of the method to resolve the main peak of this compound from any degradation products.

Conclusion

This compound is a stable molecule when stored at the recommended temperature of -20°C. While specific stability data under forced degradation conditions for the deuterated compound is limited, information from its parent compound, Hydroxychloroquine, provides a strong basis for understanding its potential degradation pathways. Researchers and scientists should handle this compound according to the storage guidelines and can adapt the provided experimental protocols for stability-indicating analysis to ensure the quality and reliability of their research data. The use of a validated stability-indicating HPLC method is essential for monitoring the purity of this compound and for identifying any potential degradation products that may arise during its use as an internal standard.

References

Solubility Profile of Cletoquine-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Cletoquine-d4, a deuterated active metabolite of Hydroxychloroquine. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its non-deuterated analog, Cletoquine (Desethylhydroxychloroquine), and related 4-aminoquinoline compounds. The guide includes a detailed experimental protocol for solubility determination, a summary of available solubility data, and a visualization of the compound's proposed mechanism of action.

Introduction

This compound is the deuterated form of Cletoquine (Desethylhydroxychloroquine), a primary active metabolite of the widely used antimalarial and antirheumatic drug, Hydroxychloroquine.[1][2] The introduction of deuterium in place of hydrogen atoms can subtly alter the pharmacokinetic profile of a drug, making deuterated standards like this compound essential for pharmacokinetic and metabolic studies.[1] Understanding the solubility of this compound in various organic solvents is critical for a range of applications in drug development, including formulation, in vitro assay development, and analytical method development.

It is a widely accepted principle in medicinal chemistry that the substitution of hydrogen with deuterium atoms has a negligible impact on the physicochemical properties of a molecule, including its solubility. Therefore, this guide will utilize the available solubility data for the non-deuterated Cletoquine as a surrogate for this compound.

Quantitative Solubility Data

Direct quantitative solubility data for Cletoquine and its deuterated form in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative data and information on structurally similar compounds provide valuable insights. The following table summarizes the available qualitative solubility information for Cletoquine and quantitative data for the closely related 4-aminoquinoline compound, Chloroquine.

| Solvent | Cletoquine (Desethylhydroxychloroquine) Solubility | Chloroquine Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Soluble | 50 |

| Dimethylformamide (DMF) | Soluble | Data not available |

| Methanol | Soluble | Data not available |

| Ethanol | Data not available | 100 |

| Chloroform | Slightly Soluble | Data not available |

| Water (predicted) | 0.0147 mg/mL | Data not available |

Note: The quantitative data for Chloroquine is provided for comparative purposes and should be considered an estimation for Cletoquine's solubility. The actual solubility of Cletoquine may vary.

Experimental Protocol: Determination of Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

3.1. Materials

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

-

Filtration: Carefully filter the supernatant through a chemically inert syringe filter to remove any remaining undissolved particles.

-

Quantification: Analyze the clear filtrate using a validated HPLC method. Determine the concentration of this compound in the filtrate by comparing its response to the previously generated calibration curve.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mmol/L.

3.3. Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility.

Mechanism of Action: Inhibition of Heme Polymerization

Cletoquine, as a 4-aminoquinoline derivative, is believed to exert its antimalarial effect through a mechanism similar to that of Chloroquine. This pathway involves the disruption of the parasite's detoxification process for heme, a toxic byproduct of hemoglobin digestion.

The proposed signaling pathway is as follows:

-

The malaria parasite, residing within the host's red blood cells, digests hemoglobin in its acidic food vacuole.

-

This digestion releases large quantities of toxic free heme.

-

The parasite normally detoxifies heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin.

-

Cletoquine, being a weak base, accumulates in the acidic food vacuole of the parasite.

-

Inside the vacuole, Cletoquine is thought to bind to heme, preventing its polymerization into hemozoin.

-

The accumulation of the toxic Cletoquine-heme complex leads to parasite death.

4.1. Signaling Pathway Diagram

Caption: Inhibition of heme polymerization by Cletoquine.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While direct quantitative data remains scarce, the provided qualitative information and data from related compounds offer a valuable starting point for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for determining precise solubility values. Furthermore, the visualized mechanism of action offers insight into the biological activity of this important metabolite. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this compound in a wider range of organic solvents.

References

Methodological & Application

Application Note: High-Throughput Quantification of Chloroquine and its Metabolite Desethylchloroquine in Human Plasma using Cletoquine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] Chloroquine, an antimalarial drug, and its primary active metabolite, desethylchloroquine, require accurate and reliable quantification in biological fluids for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and mass spectrometric detection.[2][3][4] Deuterated internal standards, which are chemically and physically almost identical to the analyte, co-elute and experience similar ionization effects, thus improving the accuracy and precision of the results.[5]

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of chloroquine and desethylchloroquine in human plasma. The method employs Cletoquine-d4 (Desethylhydroxychloroquine-d4), a deuterated analog of a related metabolite, as an internal standard to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry.

Experimental Protocols

1. Materials and Reagents

-

Chloroquine and Desethylchloroquine reference standards

-

This compound (Desethylhydroxychloroquine-d4) internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Blank human plasma (with EDTA as an anticoagulant)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Chloroquine, Desethylchloroquine, and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Chloroquine and Desethylchloroquine primary stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,500 x g for 10 minutes at room temperature to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

Start with 5% B

-

Linearly increase to 95% B over 2 minutes

-

Hold at 95% B for 1 minute

-

Return to 5% B and equilibrate for 1.5 minutes

-

-

Total Run Time: Approximately 4.5 minutes.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters for Analyte and Internal Standard Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Chloroquine | 320.2 | 247.2 | 29 |

| Desethylchloroquine | 292.2 | 179.1 | 29 |

| This compound (IS) | 314.1 | 181.1 | Optimized Value |

Note: The MRM transition for this compound (DHCQ-d4) is based on published data for a similar deuterated standard. The collision energy for the internal standard should be optimized on the specific instrument being used.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% for LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should be within an acceptable range |

The acceptance criteria are based on FDA and other regulatory guidelines for bioanalytical method validation.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Chloroquine and its metabolites.

This application note provides a detailed and robust LC-MS/MS method for the quantification of chloroquine and desethylchloroquine in human plasma. The use of this compound as an internal standard ensures the reliability, accuracy, and precision of the results by compensating for variations in sample preparation and instrument response. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method suitable for clinical and research laboratories conducting pharmacokinetic studies and therapeutic drug monitoring.

References

Protocol for the Preparation of Cletoquine-d4 Stock Solutions for Research Applications

Abstract

This document provides a comprehensive protocol for the preparation, handling, and storage of Cletoquine-d4 stock solutions. This compound, a deuterated analog of Cletoquine (desethylhydroxychloroquine), serves as a critical internal standard for the quantitative analysis of Cletoquine in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Accurate preparation of stock solutions is paramount for reliable and reproducible results in pharmacokinetic, drug metabolism, and other clinical and preclinical studies. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing high-quality this compound stock solutions.

Introduction

Cletoquine, a major active metabolite of the antimalarial and autoimmune disease-modulating drug hydroxychloroquine, is formed in the liver by cytochrome P450 enzymes.[1] Its deuterated isotopologue, this compound, is an ideal internal standard for bioanalytical assays due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis, as it effectively corrects for variability in sample preparation and instrument response.

This protocol details the standardized procedure for preparing a primary stock solution of this compound, which can then be used to generate working solutions and calibration standards for various research applications.

Materials and Equipment

-

This compound (solid powder, ≥95% purity)[2]

-

LC-MS grade methanol

-

LC-MS grade dimethyl sulfoxide (DMSO)

-

LC-MS grade dimethylformamide (DMF)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator bath

-

Amber glass vials or polypropylene cryovials for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

Always handle this compound powder and its solutions in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves, during all handling and preparation steps.

-

Consult the Safety Data Sheet (SDS) for this compound prior to use for detailed hazard information and emergency procedures.[3]

-

Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol, a common solvent for this compound.[1]

-

Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh 1.0 mg of this compound powder using a calibrated analytical balance and transfer it to a 1 mL Class A volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 0.8 mL of LC-MS grade methanol to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. For complete dissolution, cap the flask and vortex for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure all the solid has dissolved.

-

Final Volume Adjustment: Once the solid is completely dissolved, carefully add methanol to the 1 mL calibration mark of the volumetric flask.

-

Homogenization: Cap the flask and invert it 10-15 times to ensure a homogeneous solution.

-

Aliquoting and Storage: Transfer the stock solution into clearly labeled, amber glass vials or polypropylene cryovials in appropriate volumes for your experimental needs to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution with an appropriate solvent, often the mobile phase used in the LC-MS/MS analysis or a solvent compatible with the biological matrix.

-

Thawing: Thaw an aliquot of the 1 mg/mL primary stock solution at room temperature.

-

Dilution Calculation: Calculate the required volume of the primary stock solution to achieve the desired concentration for your working solution. For example, to prepare 1 mL of a 10 µg/mL working solution, you would dilute 10 µL of the 1 mg/mL primary stock solution in 990 µL of the diluent solvent.

-

Preparation: Using calibrated micropipettes, transfer the calculated volume of the primary stock solution into a clean vial and add the appropriate volume of the diluent.

-

Mixing: Vortex the working solution for 30 seconds to ensure homogeneity.

-

Storage: Working solutions can be stored at 2-8°C for short-term use or at -20°C for longer periods, depending on their stability in the chosen diluent.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O | |

| Molecular Weight | 311.84 g/mol | |

| Appearance | Solid | |

| Purity (HPLC) | >95% | |

| Deuterated Forms (d₁-d₄) | ≥99% |

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Solution Type | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | Long-term | |

| Primary Stock Solution | -20°C or -80°C | Long-term | |

| Working Solutions | 2-8°C | Short-term | |

| Working Solutions | -20°C | Medium-term |

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathways affected by its non-deuterated counterpart, Cletoquine.

References

Application of Cletoquine-d4 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine-d4, the deuterium-labeled analog of Cletoquine (desethylhydroxychloroquine), serves as an invaluable tool in pharmacokinetic (PK) research. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for the quantitative analysis of Cletoquine and its parent compounds, hydroxychloroquine (HCQ) and chloroquine (CQ), in biological matrices.[1] The use of a SIL-IS like this compound is critical for mitigating variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic data. This document provides detailed application notes and protocols for the use of this compound in such studies.

Cletoquine is a major active metabolite of both hydroxychloroquine and chloroquine, formed primarily in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2C8.[2][3] Understanding the pharmacokinetic profile of Cletoquine is crucial for a comprehensive evaluation of the safety and efficacy of its parent drugs.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for hydroxychloroquine and its primary metabolite, desethylhydroxychloroquine (Cletoquine), following oral administration in healthy volunteers. These values have been compiled from various studies and represent typical pharmacokinetic profiles.

| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ/Cletoquine) | Reference |

| Time to Peak (Tmax) | 1 - 6 hours | Slower than HCQ | [4] |

| Peak Plasma Concentration (Cmax) | 1.22 ± 0.40 nmol/mL | 0.36 ± 0.64 nmol/mL | [5] |

| Area Under the Curve (AUC) | 102.3 ± 60.8 nmol·h/mL | 53.6 ± 44.5 nmol·h/mL | |

| Elimination Half-life (t1/2) | ~21 days | ~100 hours (in rats) | |

| Volume of Distribution (Vd/F) | 2,851 ± 2,147 L | Not explicitly stated | |

| Clearance (CL/F) | 12.0 ± 6.8 L/h | Not explicitly stated |

Experimental Protocols

Quantification of Hydroxychloroquine and Metabolites in Whole Blood/Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of hydroxychloroquine, Cletoquine, and other metabolites using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

-

To a 50 µL aliquot of whole blood or plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 3 minutes to precipitate proteins.

-

Centrifuge the samples at 14,500 x g for 10 minutes at room temperature.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

b. Chromatographic Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., ZORBAX SB-C8, 3.5 µm, 2.1 × 150 mm) is suitable for separation.

-

Mobile Phase A: 0.2% formic acid and 10 mmol/L ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.25 mL/min.

-

Gradient Elution:

-

0-1 min: 95% A

-

1-1.1 min: Linear gradient from 95% to 5% A

-

1.1-4 min: Hold at 5% A

-

-

Column Temperature: 40°C.

c. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Hydroxychloroquine: m/z 336.2 → 247.0

-

Desethylhydroxychloroquine (Cletoquine): m/z 308.1 → 179.1

-

This compound (Internal Standard): m/z 312.1 → 183.1 (Note: Exact mass will depend on the deuteration pattern)

-

Other metabolites like desethylchloroquine and bisdesethylchloroquine can also be included.

-

d. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:

-

Linearity: Establish a calibration curve over the expected concentration range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Selectivity: Assessed by analyzing blank matrix samples from different sources.

-

Matrix Effect: Evaluated to ensure that matrix components do not interfere with the ionization of the analytes.

-

Recovery: The efficiency of the extraction process.

-

Stability: Assessed under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Metabolic Pathway of Hydroxychloroquine

The following diagram illustrates the primary metabolic pathway of hydroxychloroquine to its main metabolites, including Cletoquine (desethylhydroxychloroquine). The metabolism is primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Hydroxychloroquine.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow for a pharmacokinetic study utilizing this compound as an internal standard for sample analysis.

Caption: General workflow for a PK study.

References

- 1. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Hydroxychloroquine and Its Clinical Implications in Chemoprophylaxis against Malaria Caused by Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Hydroxychloroquine and Its Metabolites in Biological Matrices Using Deuterated Internal Standards

Introduction

Hydroxychloroquine (HCQ) is a widely used medication for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as for malaria.[1][2] Monitoring the levels of HCQ and its primary active metabolite, desethylhydroxychloroquine (DHCQ), also known as Cletoquine, is crucial for optimizing therapeutic efficacy and minimizing toxicity.[1][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of hydroxychloroquine and its major metabolites, including desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ), in biological matrices.[3] The use of a deuterated internal standard, such as Cletoquine-d4 (desethylhydroxychloroquine-d4) or Hydroxychloroquine-d4 (HCQ-d4), is essential for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Principle

This method utilizes protein precipitation for sample extraction, followed by chromatographic separation using reversed-phase liquid chromatography. Detection and quantification are achieved by tandem mass spectrometry operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. The stable isotopically labeled internal standard co-elutes with the analyte of interest and is used to generate a calibration curve from which the concentration of the analyte in the sample is determined.

Metabolic Pathway of Hydroxychloroquine

Hydroxychloroquine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2C8. The major metabolic pathway involves N-dealkylation, leading to the formation of three main metabolites: desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ). DHCQ is considered an active metabolite.

Experimental Protocols

1. Materials and Reagents

-

Hydroxychloroquine (HCQ), Desethylhydroxychloroquine (DHCQ), Desethylchloroquine (DCQ), and Bisdesethylchloroquine (BDCQ) reference standards

-

This compound (DHCQ-d4) or Hydroxychloroquine-d4 (HCQ-d4) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma or whole blood (control matrix)

-

Polypropylene tubes

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of HCQ, DHCQ, DCQ, BDCQ, and the deuterated internal standard in a suitable solvent such as 50:50 methanol:water.

-